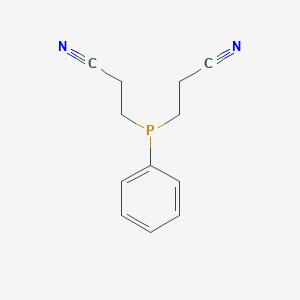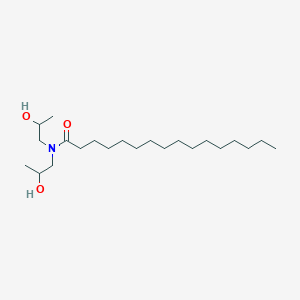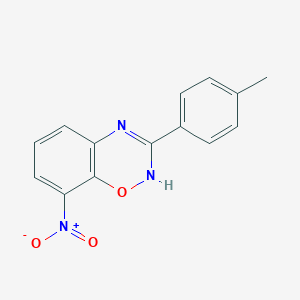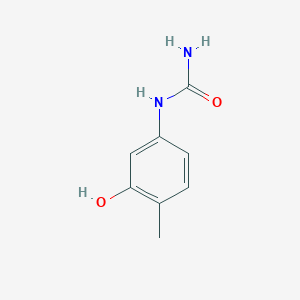
N-Dodecyl-D-gluconamide
Overview
Description
N-Dodecyl-D-gluconamide is a type of sugar-based molecule that has been used in various fields, from detergency to medicine . It is a type of cationic surfactant where a relatively long fatty alkyl chain is hydrophilized by carbohydrates . This structure shows unique properties such as mild production conditions, lower toxicity, higher biodegradability, and environmental compatibility .
Synthesis Analysis
This compound can be synthesized from Dodecylamine and D- (+)-Glucono-1,5-lactone . A fast procedure for the synthesis of aldonamide-derived glycoconjugates with mechanochemistry has been proposed . After only 5 min of grinding of stoichiometric amounts of amine and lactone, in the presence of water used as a Liquid Assisted Grinding (LAG) agent, the corresponding galactonamide was isolated with a high yield .Molecular Structure Analysis
The molecular formula of this compound is C18H37NO6 . It has an average mass of 363.490 Da and a monoisotopic mass of 363.262085 Da .Chemical Reactions Analysis
The adsorption and aggregation behavior of novel star-shaped gluconamide-type cationic surfactants N-dodecyl-N,N-bis[(3-D-gluconylamido)propyl]-N-alkylammonium bromide has been studied . The static surface tension of the aqueous solution measured at the critical micelle concentration (CMC) is observed to be significantly lower than that of the corresponding monomeric surfactants .Physical And Chemical Properties Analysis
This compound has a melting point of 152-154 °C and a predicted boiling point of 649.5±55.0 °C . Its predicted density is 1.133±0.06 g/cm3 and its predicted pKa is 12.47±0.20 .Scientific Research Applications
Enhancing Water Solubility
N-dodecyl-D-gluconamide has been explored for its capability to enhance water solubility when used with borax. The surfactant was synthesized and characterized, and its solubility, surface activity, and rheology in aqueous solutions were investigated. It was found that borax acted effectively as a solubilizing agent for this compound, forming temperature-sensitive network structure gels in complexes with borax and the surfactant (Zhi et al., 2019).
Adsorption and Aggregation Properties
The adsorption and aggregation behavior of this compound in the form of star-shaped gluconamide-type cationic surfactants was studied. Measurements of surface tension and other properties indicated significant changes in micellar behavior and adsorption mechanisms compared to monomeric surfactants, highlighting the unique properties of these compounds (Zhi et al., 2014).
Liquid-Crystal Properties
The liquid-crystal properties of N-n-undecyl-D-gluconamide, a close analog of this compound, were investigated, revealing interesting phase transitions and crystal structures. These findings indicate potential applications in areas where liquid-crystal properties are important, such as in displays and sensors (Jeffrey & Małuszyńska, 1990).
Surface Properties of Alkylaldonamides
In a study of various N-alkylaldonamides, including this compound, their surface properties were analyzed, revealing insights into the potential for these compounds as ecologically favorable surfactants. This research is valuable for developing more sustainable and environmentally friendly surfactants (Syper et al., 1998).
Amphiphilic Properties and Molecular Structure
The amphiphilic properties and molecular structure of this compound were characterized, providing insights into its behavior as an amphiphilic molecule. These findings have implications for the use of this compound in various applications that leverage its amphiphilic nature, such as in the formation of micelles and gels (Zabel et al., 1986).
Mechanism of Action
The dynamic surface tension results indicate that the adsorption process of above CMC is a mixed diffusion–kinetic adsorption mechanism . From the results of temperature-dependent conductivity measurements, we could obtain the degree of counterion binding (β) and the thermodynamic parameters such as standard free energy (ΔG0mic), enthalpy (ΔH0mic), and entropy (ΔS0mic) of aggregation .
properties
IUPAC Name |
(2R,3S,4R,5R)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO6/c1-2-3-4-5-6-7-8-9-10-11-12-19-18(25)17(24)16(23)15(22)14(21)13-20/h14-17,20-24H,2-13H2,1H3,(H,19,25)/t14-,15-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTZOLDBWJNAMI-WCXIOVBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313473 | |
| Record name | N-Dodecyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18375-63-8 | |
| Record name | N-Dodecyl-D-gluconamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecyl-D-gluconamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecyl-D-gluconamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)





![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)




